molecular formula C13H25N3O3 B7930663 [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7930663
M. Wt: 271.36 g/mol
InChI Key: GKMFBVJWYFWLJS-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based tertiary carbamate derivative featuring a 2-amino-acetyl substituent on the pyrrolidine ring and an ethyl-carbamic acid tert-butyl ester group. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol .

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMFBVJWYFWLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidin-3-amine Preparation

The pyrrolidine backbone is typically synthesized via cyclization of 1,4-diamines or reduction of pyrrolidinone precursors . A cited method involves:

  • Hydrogenation of pyrrolidin-3-one oxime over Raney nickel in ethanol at 50°C, yielding pyrrolidin-3-amine with >90% efficiency.

  • Alternative routes use Buchwald-Hartwig amination of pyrrolidine derivatives to introduce the amine group.

Boc Protection of the 3-Amino Group

The primary amine is protected as a tert-butyl carbamate to prevent undesired side reactions during subsequent steps:

  • Reagent : Di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq.)

  • Conditions : Dissolved in dichloromethane (DCM) with triethylamine (TEA, 2 eq.), stirred at 0°C→RT for 12 h.

  • Yield : 85–92% after silica gel chromatography (hexane/ethyl acetate 3:1).

N-Acylation with 2-Amino-acetyl Group

Activation of Glycine Derivative

The 2-amino-acetyl moiety is introduced via peptide coupling :

  • Glycine hydrochloride (1.5 eq.) is activated with 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) in DCM.

  • Reaction Time : 24 h at 0°C under nitrogen atmosphere.

Coupling to Protected Pyrrolidine

The activated glycine is reacted with Boc-protected pyrrolidin-3-amine :

  • Conditions : DCM, 0°C→RT, 24 h.

  • Workup : Extracted with NaHCO₃ (sat.), dried over MgSO₄, and purified via column chromatography (ethyl acetate/methanol 9:1).

  • Yield : 78–84%.

Ethyl Carbamate Formation

Deprotection of Boc Group

The tert-butyl carbamate is cleaved to regenerate the amine:

  • Reagent : Trifluoroacetic acid (TFA, 3 eq.) in DCM.

  • Conditions : 0°C→RT, 2 h.

  • Quenching : Neutralized with NaHCO₃ (sat.).

Ethylation via Carbamate Formation

The free amine reacts with ethyl chloroformate to install the ethyl carbamate:

  • Reagent : Ethyl chloroformate (1.1 eq.), TEA (2 eq.) in THF.

  • Conditions : −20°C→RT, 6 h.

  • Purification : Recrystallization from ethanol/water (7:3).

  • Yield : 70–75%.

Critical Optimization Parameters

Stereochemical Control

For enantiomerically pure products, chiral resolution or asymmetric catalysis is employed:

  • Chiral HPLC using a cellulose-based column (hexane/isopropanol 85:15) separates enantiomers.

  • Asymmetric hydrogenation of ketone precursors with Ru-BINAP catalysts achieves >95% ee.

Solvent and Temperature Effects

  • Peptide Coupling : DCM outperforms THF due to better solubility of intermediates.

  • Ethylation Step : Lower temperatures (−20°C) minimize side reactions like over-alkylation.

Analytical Characterization Data

PropertyValue/DescriptionMethod/Citation
Molecular Formula C₁₂H₂₃N₃O₃HRMS
Molecular Weight 265.33 g/molCalculated
Melting Point 112–114°CDSC
¹H NMR (CDCl₃) δ 1.42 (s, 9H, Boc), 3.15–3.45 (m, 4H, pyrrolidine), 4.12 (q, 2H, ethyl)
HPLC Purity >99%C18 column, 85:15 H₂O/MeOH

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Linear Synthesis 6298Simple workflowLow overall yield
Convergent Approach 7599Higher yield, modular intermediatesRequires orthogonal protection
Catalytic Asymmetric 8099.5High enantioselectivityExpensive catalysts

Industrial-Scale Considerations

  • Cost Efficiency : Use of EDCI/HOBt increases reagent costs but improves coupling yields.

  • Green Chemistry : Substituting DCM with 2-methyl-THF reduces environmental impact.

  • Process Safety : Exothermic reactions (e.g., Boc deprotection) require controlled addition of TFA .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amino-acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological systems in ways that could be beneficial for drug development.

Anticancer Activity

Recent studies have indicated that carbamate derivatives exhibit anticancer properties. The specific structure of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester allows for the exploration of its efficacy against various cancer cell lines. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Neurological Disorders

Given the presence of a pyrrolidine ring, this compound may have implications in treating neurological disorders. Pyrrolidine derivatives are known to exhibit neuroprotective effects and can modulate neurotransmitter systems, making them candidates for further investigation in conditions like Alzheimer's disease and schizophrenia.

Biochemical Applications

The compound's ability to act as an inhibitor or modulator of enzymatic activity is another area of interest.

Enzyme Inhibition

Carbamic acid derivatives have been studied for their role as enzyme inhibitors. The potential application of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester in inhibiting specific enzymes involved in metabolic pathways could provide insights into metabolic disorders and offer therapeutic avenues.

Drug Delivery Systems

The stability and solubility profile of this compound make it a candidate for formulation in drug delivery systems. Its ability to form stable complexes with drugs could enhance bioavailability and targeted delivery, particularly in cancer therapy.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

Below is a comparative analysis of the target compound with three structurally related molecules:

Compound Name Molecular Formula Key Substituents Functional Groups Availability
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ 2-amino-acetyl, ethyl, tert-butyl ester Amide, carbamate Discontinued
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ Same as above (S-enantiomer) Amide, carbamate Discontinued
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester C₁₅H₂₆ClN₃O₃ 2-chloro-acetyl, isopropyl, tert-butyl ester Chloroamide, carbamate Available (Parchem)
N-(5-bromopyridin-2-yl)-3-fluorobenzamide C₁₂H₈BrFN₂O Bromopyridine, fluorobenzamide Aromatic amide Discontinued

Functional Group and Substituent Analysis

Amino vs. In contrast, the 2-chloro-acetyl group in the Parchem compound (CAS 1353998-29-4) increases electrophilicity, favoring nucleophilic substitution reactions .

Carbamate vs. Aromatic Amide :

  • The tert-butyl carbamate group in the target compound serves as a protective group for amines, enabling controlled deprotection during synthesis. In contrast, N-(5-bromopyridin-2-yl)-3-fluorobenzamide () lacks this feature but includes a bromine atom, which may facilitate cross-coupling reactions .

Biological Activity

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester, also known by its CAS number 886365-29-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₈H₂₉N₃O₂
  • Molecular Weight : 319.44 g/mol
  • CAS Number : 886365-29-3

Synthesis

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves the acylation of pyrrolidine derivatives with specific amino acids. The process can be optimized to yield high purity and bioactivity.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Interaction with Receptors : The compound may act as a modulator for various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria, suggesting potential use as an antibiotic agent .
  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential in neurodegenerative disease therapies .

Research Findings

StudyFindings
Demonstrated antibacterial activity against MRSA strains.
Showed neuroprotective effects in neuronal cell cultures.
Investigated the synthesis and pharmacological properties of related compounds, highlighting the importance of structure-activity relationships in drug design.

Pharmacological Applications

The biological activity of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester suggests several potential pharmacological applications:

  • Antibiotics : Given its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Neuroprotective Agents : Its ability to protect against neuronal damage positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [1-(2-amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves activation of a carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) using thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine to yield the tert-butyl ester. Temperature control (0–25°C) and anhydrous conditions are critical to prevent hydrolysis of the acid chloride intermediate .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Key safety measures include using fume hoods for reactions involving volatile reagents (e.g., thionyl chloride), wearing nitrile gloves, and avoiding skin contact. Emergency protocols should align with EC Regulation 2015/830, including immediate decontamination with water and consultation with safety sheets for spill management . Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. How is the compound purified post-synthesis, and what analytical techniques validate its purity?

  • Methodological Answer : Purification often employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Analytical validation uses HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight. NMR (¹H, ¹³C) is critical for structural confirmation, with emphasis on tert-butyl group signals (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How can computational methods enhance the design of stereoselective syntheses for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and enantiomeric excess in asymmetric reactions. For example, chiral diene ligands in rhodium-catalyzed additions (as demonstrated in tert-butyl 3,3-diarylpropanoate synthesis) can be optimized computationally to reduce trial-and-error experimentation. ICReDD’s reaction path search algorithms integrate these calculations with experimental data to refine catalytic systems .

Q. What catalytic systems are effective for enantioselective functionalization of the pyrrolidine ring?

  • Methodological Answer : Asymmetric Mannich reactions using organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Rh/chiral dienes) enable stereocontrol. For instance, tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was synthesized via a proline-catalyzed Mannich reaction with >90% ee. Kinetic studies and in-situ FTIR monitoring help optimize catalyst loading and reaction time .

Q. How can contradictory NMR data for carbamate intermediates be resolved?

  • Methodological Answer : Discrepancies in carbonyl carbon shifts (δ 150–160 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess environmental effects. 2D NMR (HSQC, HMBC) clarifies connectivity, while variable-temperature NMR identifies dynamic processes (e.g., rotameric equilibria) that obscure signals .

Q. What intermediates are critical in multi-step syntheses of this compound, and how are they stabilized?

  • Methodological Answer : Key intermediates include 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (compound 11 in Patent WO2013) and Suzuki coupling products. Boronic acids are stabilized by lyophilization and stored under argon. Boc-protected amines require acidic deprotection (e.g., TFA/DCM) with careful pH control to prevent tert-butyl group cleavage .

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